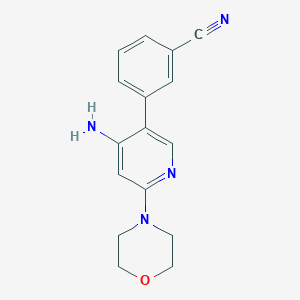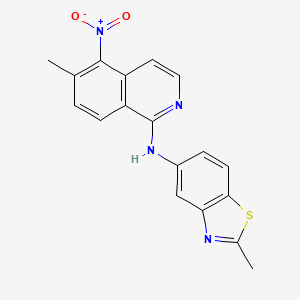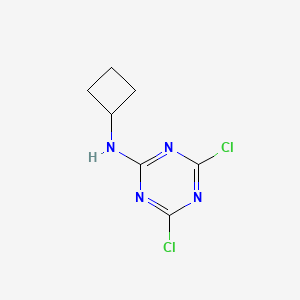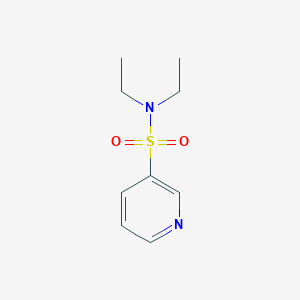
2-(1-Benzofuran-5-yl)quinazolin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Benzofuran-5-yl)quinazolin-6-amine is a heterocyclic compound that combines the structural features of benzofuran and quinazoline. Benzofuran is known for its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Quinazoline derivatives are also significant in medicinal chemistry due to their diverse pharmacological activities . The combination of these two moieties in a single compound offers potential for various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzofuran-5-yl)quinazolin-6-amine typically involves the construction of the benzofuran and quinazoline rings followed by their coupling. One common method is the cyclization of appropriate precursors under specific conditions. For instance, benzofuran can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing complex polycyclic benzofuran compounds . Quinazoline derivatives can be synthesized via the Michael addition of anthranilamide to a ketoalkyne, followed by intramolecular cyclization .
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic routes for higher yields and purity. Microwave-assisted synthesis (MWI) has been employed to obtain benzofuran derivatives efficiently . This method reduces reaction times and improves yields, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Benzofuran-5-yl)quinazolin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the quinazoline ring, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the benzofuran or quinazoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while nucleophilic substitution can involve reagents like sodium methoxide (NaOCH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield benzofuran-2-carboxylic acid, while reduction of the quinazoline ring can produce dihydroquinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1-Benzofuran-5-yl)quinazolin-6-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound can be used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Medicine: Due to its potential antimicrobial and anticancer properties, it is investigated for drug development
Industry: The compound’s unique structural features make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(1-Benzofuran-5-yl)quinazolin-6-amine involves its interaction with specific molecular targets. For instance, benzofuran derivatives have been shown to inhibit enzymes involved in microbial resistance, while quinazoline derivatives can inhibit tyrosine kinases, which are crucial in cancer cell proliferation . The compound’s effects are mediated through binding to these targets, leading to the disruption of essential biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzofuran Derivatives: Compounds like psoralen and angelicin, which are used in the treatment of skin diseases.
Quinazoline Derivatives: Compounds such as gefitinib and erlotinib, which are used as anticancer agents.
Uniqueness
2-(1-Benzofuran-5-yl)quinazolin-6-amine is unique due to the combination of benzofuran and quinazoline moieties, which endows it with a broad spectrum of biological activities. This dual functionality makes it a promising candidate for developing new therapeutic agents with enhanced efficacy and reduced side effects.
Eigenschaften
Molekularformel |
C16H11N3O |
|---|---|
Molekulargewicht |
261.28 g/mol |
IUPAC-Name |
2-(1-benzofuran-5-yl)quinazolin-6-amine |
InChI |
InChI=1S/C16H11N3O/c17-13-2-3-14-12(8-13)9-18-16(19-14)11-1-4-15-10(7-11)5-6-20-15/h1-9H,17H2 |
InChI-Schlüssel |
YFNJRFRROOLASK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CO2)C=C1C3=NC=C4C=C(C=CC4=N3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![B-[5-chloro-2-[(diethylamino)carbonyl]phenyl]Boronic acid](/img/structure/B13880529.png)

![6-benzyl-2-pyrimidin-5-yl-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13880543.png)
![Acetic acid;2-[(2-amino-4-methylpentanoyl)amino]-4-methylpentanoic acid](/img/structure/B13880545.png)
![Ethyl 4-[cyclopropyl(2-hydroxyethyl)amino]-4-oxobutanoate](/img/structure/B13880548.png)
![4-Hydroxy-5-phenyl-7H-thieno[2,3-B]pyridin-6-one](/img/structure/B13880557.png)
![2-Phenyl-1H-imidazo[4,5-d]pyridazine](/img/structure/B13880558.png)





![Ethyl 4-[2-(acetylamino)-3-aminophenoxy]butanoate](/img/structure/B13880598.png)

